tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC13647460
Molecular Formula: C15H23N3O4S
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O4S |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(20)18-8-6-7-11(18)12-16-10(9-23-12)13(19)17(4)21-5/h9,11H,6-8H2,1-5H3/t11-/m0/s1 |
| Standard InChI Key | PZAOLVHWUGBISR-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)N(C)OC |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)N(C)OC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is defined by its stereochemistry and functional groups. The compound’s IUPAC name, tert-butyl (2S)-2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate, reflects its structural components:
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A pyrrolidine ring with an (S)-configured chiral center at position 2.
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A thiazole moiety substituted at the 4-position with a methoxy(methyl)carbamoyl group.
Molecular Formula and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₄S |
| Molecular Weight | 341.4 g/mol |
| Boiling Point (predicted) | 489.7 ± 35.0 °C |
| Density (predicted) | 1.239 ± 0.06 g/cm³ |
| pKa (predicted) | 0.31 ± 0.10 |
The compound’s solubility profile suggests compatibility with polar aprotic solvents, attributed to the tert-butyl group’s hydrophobicity and the thiazole’s polarity .
Synthesis and Manufacturing
The synthesis of tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate involves multi-step organic reactions, typically beginning with the construction of the pyrrolidine-thiazole core. Key steps include:
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Pyrrolidine Functionalization: Introduction of the tert-butyl carbamate group via N-Boc protection of (S)-pyrrolidine-2-carboxylic acid derivatives.
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Thiazole Formation: Cyclization of thiourea intermediates with α-halo ketones to assemble the thiazole ring.
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Carbamoylation: Reaction of the thiazole’s 4-position with methoxy(methyl)amine in the presence of carbodiimide coupling agents.
Critical parameters such as temperature (typically 0–25°C), pH (neutral to mildly basic), and solvent selection (e.g., dichloromethane or tetrahydrofuran) are optimized to achieve yields exceeding 60%.
Biological Activity and Mechanism
Hsp90 Inhibition
The compound’s structural analogs have demonstrated inhibitory activity against Hsp90, a molecular chaperone critical for cancer cell survival. By binding to Hsp90’s ATPase domain, these analogs disrupt client protein folding, leading to proteasomal degradation of oncogenic targets (e.g., HER2, AKT). While direct evidence for this compound’s Hsp90 affinity is pending, molecular docking studies suggest favorable interactions with the N-terminal ATP-binding pocket.
Applications in Medicinal Chemistry
Drug Development
This compound serves as a lead structure for optimizing Hsp90 inhibitors. Modifications to the pyrrolidine’s stereochemistry or the carbamoyl substituent are explored to improve pharmacokinetic properties.
Research Tool
Its use in biochemical assays aids in elucidating Hsp90’s role in protein homeostasis and disease mechanisms. For example, fluorescence polarization assays utilizing labeled derivatives quantify Hsp90 binding affinity.
Comparison with Structural Analogs
| Feature | This Compound | Simpler Thiazole Derivatives |
|---|---|---|
| Hsp90 Affinity | Predicted IC₅₀: 50–100 nM | IC₅₀: 200–500 nM |
| Solubility | Moderate (DMSO >10 mM) | Low (DMSO <5 mM) |
| Synthetic Complexity | High (multi-step) | Moderate (2–3 steps) |
The stereochemical complexity and tert-butyl group confer enhanced target engagement and metabolic stability compared to simpler analogs .
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